Product packaging for 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine(Cat. No.:CAS No. 96733-83-4)

5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

Número de catálogo: B1215929
Número CAS: 96733-83-4
Peso molecular: 484.6 g/mol
Clave InChI: VTUOZQGSLBRCTJ-BHDDXSALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Overview of Fluoropyrimidine Antimetabolites in Research

Fluoropyrimidine antimetabolites are a class of chemotherapy drugs that interfere with the synthesis of pyrimidine (B1678525), a key component of DNA and RNA. researchgate.netnih.gov By mimicking natural pyrimidines, these compounds disrupt essential cellular processes, particularly in rapidly dividing cancer cells. nih.gov The principal mechanism of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway. magtechjournal.comsigmaaldrich.com This inhibition leads to a depletion of thymidine (B127349), a necessary building block for DNA, ultimately resulting in cell death. researchgate.net

The fluoropyrimidine family, including compounds like 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside form, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), has been a mainstay in the preclinical and clinical investigation of various solid tumors. magtechjournal.com Research has demonstrated that their cytotoxic effects can also be attributed to the incorporation of their metabolites into both DNA and RNA, leading to cellular dysfunction. magtechjournal.comsigmaaldrich.com

Rationale for Lipophilic Prodrug Design: Enhancing Biological Performance of Nucleoside Analogs

This modification can lead to several advantageous outcomes:

Improved Cellular Uptake: The increased lipophilicity facilitates passive diffusion across cell membranes, leading to higher intracellular concentrations of the drug. mdpi.comresearchgate.net

Overcoming Drug Resistance: In some cases, resistance to nucleoside analogs can be due to a deficiency in the transporters required for them to enter the cell. Lipophilic prodrugs can bypass this by entering cells via passive diffusion. mdpi.comnih.gov

Historical Context of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine in Preclinical Investigation

The synthesis of this compound represents a targeted effort to apply the principles of lipophilic prodrug design to the established fluoropyrimidine antimetabolite, 5-fluoro-2'-deoxyuridine (FUDR). Early preclinical research focused on creating a more potent version of FUDR with improved pharmacological properties.

In a notable study, this compound was synthesized by reacting FUDR with palmitic acid chloride in dimethylacetamide. nih.gov This process attaches a 16-carbon fatty acid, palmitic acid, to the 5'-hydroxyl group of the FUDR molecule. The resulting compound was found to be significantly more lipophilic than its parent drug.

Subsequent preclinical investigations explored the biological activity of this novel prodrug. When incorporated into liposomes, a type of lipid-based nanoparticle used for drug delivery, this compound demonstrated markedly increased antitumor activity compared to free FUDR. nih.gov Preliminary studies revealed that the prodrug, when delivered in liposomes, was 10 to 30 times more active against murine colon 38 carcinoma than the parent drug. nih.gov These early findings highlighted the potential of this compound as a promising candidate for further preclinical development, showcasing the power of lipophilic prodrug strategies to enhance the efficacy of existing anticancer agents.

Detailed Research Findings

Preclinical studies have consistently demonstrated the enhanced cytotoxic potential of this compound compared to its parent compound, FUDR. The lipophilic nature of the prodrug is a key factor in its improved performance.

Compound Key Preclinical Findings Reference
This compound Showed 10 to 30 times more activity against murine colon 38 carcinoma compared to free FUDR when incorporated into liposomes. nih.gov
Preliminary tolerance studies indicated that liposomal preparations of the prodrug are about 20-60 times more toxic than the parent drug. nih.gov
When administered intraperitoneally in animal models, the prodrug was active at concentrations 20-75 times lower than unmodified FUDR. researchgate.net
5-fluoro-2'-deoxyuridine (FUDR) Standard fluoropyrimidine antimetabolite used as a benchmark for comparison. nih.gov

These findings underscore the significant impact of adding a palmitoyl (B13399708) group to the FUDR molecule. The increased lipophilicity not only enhances its ability to be incorporated into lipid-based delivery systems like liposomes but also appears to fundamentally increase its cytotoxic potency in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41FN2O6 B1215929 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine CAS No. 96733-83-4

Propiedades

Número CAS

96733-83-4

Fórmula molecular

C25H41FN2O6

Peso molecular

484.6 g/mol

Nombre IUPAC

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C25H41FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)33-18-21-20(29)16-22(34-21)28-17-19(26)24(31)27-25(28)32/h17,20-22,29H,2-16,18H2,1H3,(H,27,31,32)/t20-,21+,22+/m0/s1

Clave InChI

VTUOZQGSLBRCTJ-BHDDXSALSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Otros números CAS

96733-83-4

Sinónimos

5'-O-palmitoyl-5-fluoro-2'-deoxyuridine
5-palmitoyl-FUDR

Origen del producto

United States

Chemical Synthesis and Structural Derivatization of 5 O Palmitoyl 5 Fluoro 2 Deoxyuridine and Analogues

Synthetic Methodologies for 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

The synthesis of this compound is centered on the selective acylation of the primary hydroxyl group of the parent nucleoside, 5-fluoro-2'-deoxyuridine (B1346552).

Esterification Reactions at the 5'-Hydroxyl Position

The primary method for synthesizing this compound involves the direct esterification of the 5'-hydroxyl group of 5-fluoro-2'-deoxyuridine. nih.govnih.gov This position is chemically favored for reaction over the secondary 3'-hydroxyl group due to its greater steric accessibility and nucleophilicity. The reaction creates an ester linkage between the palmitoyl (B13399708) group and the nucleoside. nih.gov This chemical modification transforms the hydrophilic parent drug into a lipophilic prodrug, altering its solubility and biological disposition. nih.gov The general approach involves reacting 5-fluoro-2'-deoxyuridine with a palmitoylating agent. nih.gov Similar strategies have been successfully applied to other nucleosides, where fatty acyl groups are attached at the 5'-position to increase lipophilicity and cellular uptake. mdpi.com

Utilization of Palmitic Acid Chloride and Solvents in Synthesis

A specific and effective method for the synthesis of this compound is the reaction of 5-fluoro-2'-deoxyuridine with palmitic acid chloride. nih.gov Palmitic acid chloride, the acyl chloride derivative of palmitic acid, is a highly reactive intermediate used to introduce the 16-carbon palmitoyl chain onto the nucleoside. nih.govexsyncorp.com Its reactivity stems from the excellent leaving group ability of the chloride ion. exsyncorp.com

The synthesis is typically performed in an appropriate solvent that can dissolve the starting materials and facilitate the reaction. Dimethylacetamide has been successfully used as a solvent for this specific reaction. nih.gov The choice of solvent is crucial to ensure the reactants are in the same phase and to manage the reaction conditions. In related syntheses of fatty acyl esters of other nucleosides, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are sometimes used to accelerate the reaction. mdpi.com

Table 1: Reagents in the Synthesis of this compound

Reagent Role in Synthesis Reference
5-Fluoro-2'-deoxyuridine (FUdR) Starting nucleoside scaffold nih.gov
Palmitic Acid Chloride Acylating agent to introduce the palmitoyl group nih.govexsyncorp.com

Purification and Characterization Techniques in Synthetic Schemes

Following the synthesis, purification of the product is essential to remove unreacted starting materials, byproducts, and solvents. While specific purification details for this compound are not extensively documented in the provided sources, standard chromatographic techniques are typically employed for lipophilic molecules. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a common method for purifying and analyzing such compounds. nih.govmdpi.com

Characterization of the final product is necessary to confirm its identity and purity. Standard analytical techniques for structurally similar amphiphilic nucleoside derivatives include:

Magnetic Resonance Spectroscopy (NMR): To confirm the structure, including the position of the esterification. nih.gov

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the addition of the palmitoyl group. nih.gov

Synthesis of Related Lipophilic 5-Fluoro-2'-deoxyuridine Derivatives

The synthetic principles applied to create this compound can be extended to produce a variety of other lipophilic derivatives, aiming to further modulate the compound's properties.

3',5'-O-Dipalmitoyl-5-fluoro-2'-deoxyuridine Synthesis

By adjusting the reaction conditions, specifically the stoichiometry of the acylating agent, it is possible to synthesize 3',5'-O-Dipalmitoyl-5-fluoro-2'-deoxyuridine. This compound features palmitoyl groups esterified to both the 3' and 5' hydroxyl positions of the FUdR molecule. nih.govnih.gov The synthesis can be achieved using the same reagents as the mono-substituted derivative, namely 5-fluoro-2'-deoxyuridine and palmitic acid chloride in a solvent like dimethylacetamide. nih.gov Increasing the molar ratio of palmitic acid chloride relative to FUdR encourages the acylation of both hydroxyl groups. This di-substituted analogue represents an even more lipophilic version of the parent drug. nih.govnih.gov

Table 2: Comparison of Mono- and Di-substituted Palmitoyl FUdR Derivatives

Compound Position(s) of Palmitoylation Synthesis Method Reference
This compound 5'-hydroxyl Reaction of FUdR with palmitic acid chloride nih.gov

Other Fatty Acyl and Amphiphilic Conjugates

A wide array of other lipophilic and amphiphilic FUdR derivatives have been synthesized to explore structure-activity relationships. These include conjugates with different fatty acids and more complex amphiphilic structures.

Other Fatty Acyl Conjugates: Researchers have prepared prodrugs by coupling 5-fluoro-2'-deoxyuridine with other fatty acids, such as oleic acid (an 18-carbon monounsaturated fatty acid) and docosahexaenoic acid (a 22-carbon polyunsaturated fatty acid). nih.gov These modifications introduce different degrees of lipophilicity and unsaturation, which can influence how the prodrug interacts with cell membranes and enzymes.

Amphiphilic Conjugates: More complex amphiphilic prodrugs have been developed by linking FUdR to phospholipids (B1166683) or lipophilic cytosine derivatives via a phosphate (B84403) bridge. nih.govsigmaaldrich.com For example, compounds like N4-palmitoyl-2'-deoxycytidylyl-(3'→5')-3'-O-acetyl-5-fluoro-2'-deoxyuridine have been synthesized. nih.gov These amphiphilic molecules possess both a hydrophilic (phosphate and nucleoside) part and a lipophilic (fatty acyl) part, which can facilitate self-assembly into nanostructures or interaction with biological membranes. nih.gov The synthesis of these conjugates often involves more complex multi-step procedures, such as the hydrogen phosphonate (B1237965) method. nih.govsigmaaldrich.com

Considerations for Stereoselective Synthesis of Nucleoside Analogues

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of these compounds is a critical aspect of medicinal chemistry and drug development. Key considerations in the stereoselective synthesis of nucleoside analogues, including those of 5-fluoro-2'-deoxyuridine, revolve around controlling the configuration at various chiral centers within the molecule, particularly at the anomeric carbon (C1') and other positions on the sugar ring.

Traditional methods for nucleoside synthesis often rely on the use of chiral starting materials derived from natural sugars, which provides a straightforward way to introduce the desired stereochemistry. nih.gov However, modern synthetic strategies increasingly focus on asymmetric methods that allow for the synthesis of both natural and unnatural stereoisomers from achiral starting materials. nih.gov

One of the significant challenges in nucleoside synthesis is the formation of the N-glycosidic bond with the correct anomeric configuration (α or β). The desired β-anomer is typically the biologically active form for most nucleoside analogues that mimic natural nucleosides. Various strategies have been developed to achieve high stereoselectivity, including the use of neighboring group participation, specific catalysts, and controlled reaction conditions.

Acyclic approaches to nucleoside synthesis have emerged as a powerful tool, offering a high degree of stereocontrol. mcgill.ca These methods involve the construction of an acyclic precursor containing the nucleobase, followed by a stereoselective cyclization to form the furanose or other ring systems. mcgill.ca This approach can provide access to nucleoside analogues with unconventional stereochemistries, such as L-nucleosides and 1',2'-cis nucleosides, which are often difficult to synthesize using conventional methods. mcgill.ca The introduction of fluorine at the C2' position, a common modification in antiviral and anticancer nucleoside analogues, can also be achieved with stereocontrol using these acyclic strategies. bohrium.comcdnsciencepub.com

Furthermore, the regioselectivity of the glycosylation reaction is crucial, especially for purine (B94841) nucleobases which have multiple potential sites of glycosylation (e.g., N7 and N9). The choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions can all influence the regioselectivity of the reaction. cdnsciencepub.com

The table below outlines some of the key stereochemical and regiochemical challenges and the synthetic approaches to address them.

ChallengeSynthetic ApproachKey Considerations
Anomeric Control (β-selectivity) Neighboring group participation (e.g., 2'-acyl group)Choice of protecting group at C2' is critical.
Use of Lewis acids and specific catalystsCatalyst selection can influence the stereochemical outcome.
Acyclic approaches with stereocontrolled cyclizationAllows for the synthesis of both α and β anomers. mcgill.ca
Control of Sugar Pucker Introduction of specific substituents on the sugar ringSubstituents can lock the sugar into a specific conformation.
Synthesis of L-Nucleosides Use of L-sugars as starting materialsLimited availability and higher cost of L-sugars.
Asymmetric synthesis from achiral precursorsOffers flexibility and access to a wider range of analogues. nih.gov
Acyclic approachesCan provide stereoselective access to L-nucleosides from D-sugars. mcgill.ca
Regioselectivity in Purine Glycosylation Use of silylated or unsilylated purinesCan direct the glycosylation to either the N7 or N9 position. cdnsciencepub.com
Control of reaction conditions (solvent, temperature)Can influence the kinetic vs. thermodynamic product distribution. cdnsciencepub.com

Molecular and Cellular Mechanisms of Action of 5 O Palmitoyl 5 Fluoro 2 Deoxyuridine

Enzymatic Activation and Conversion to Active Metabolites

The journey of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine from a prodrug to its cytotoxic forms involves a multi-step enzymatic cascade. This bioactivation is essential for its therapeutic activity.

Deacylation Pathways to 5-Fluoro-2'-deoxyuridine (B1346552) (FUdR)

The initial and pivotal step in the activation of this compound is the removal of its palmitoyl (B13399708) group to release the active parent compound, 5-fluoro-2'-deoxyuridine (FUdR). This deacylation is presumed to be carried out by intracellular esterases or lipases, which cleave the ester bond at the 5'-position of the deoxyribose sugar. This process increases the water solubility of the compound, allowing it to enter subsequent metabolic pathways. The synthesis of this compound is achieved through the reaction of FUdR with palmitic acid chloride. nih.gov

Phosphorylation of FUdR to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) by Thymidine (B127349) Kinase

Once FUdR is liberated, it serves as a substrate for thymidine kinase (TK). researchgate.netnih.gov This enzyme catalyzes the phosphorylation of FUdR at the 5'-hydroxyl group, a reaction that attaches a phosphate (B84403) group and converts FUdR into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). researchgate.netnih.gov The efficiency of this conversion is a critical determinant of the subsequent cytotoxic effects, as FdUMP is the primary inhibitor of thymidylate synthase. nih.govacs.org Cells deficient in thymidine kinase show reduced sensitivity to fluoropyrimidines, highlighting the enzyme's crucial role in the activation pathway. nih.gov

Formation of 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP)

Beyond the formation of FdUMP, the metabolic pathway of fluoropyrimidines can lead to the generation of other active metabolites. researchgate.netnih.gov FdUMP can be further phosphorylated to 5-fluoro-2'-deoxyuridine diphosphate (B83284) (FdUDP) and subsequently to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). researchgate.netnih.gov Additionally, through a series of enzymatic reactions involving ribonucleotide reductase, the ribose sugar can be formed, leading to the synthesis of 5-fluorouridine triphosphate (FUTP). researchgate.netnih.gov Both FdUTP and FUTP can be erroneously incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function. nih.govnih.govnih.gov However, the primary mechanism of cytotoxicity for FUdR-derived compounds is attributed to the inhibition of thymidylate synthase by FdUMP.

Primary Biochemical Targets and Pathways Perturbation

The central event in the mechanism of action of this compound, following its conversion to FdUMP, is the potent and specific inhibition of thymidylate synthase.

Inhibition of Thymidylate Synthase (TS) by FdUMP

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. acs.orgnih.gov It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov The active metabolite, FdUMP, acts as a potent inhibitor of TS. acs.orgnih.gov It competes with the natural substrate, dUMP, for the enzyme's active site. nih.gov The inhibition of TS leads to a depletion of the intracellular pool of dTMP, which in turn halts DNA synthesis and repair, ultimately inducing cell death. nih.gov

Formation of the Ternary Complex (TS-FdUMP-Folate)

The inhibition of thymidylate synthase by FdUMP is uniquely stabilized by the formation of a covalent ternary complex. nih.govnih.govraineslab.com This complex consists of the thymidylate synthase enzyme, the inhibitor FdUMP, and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2-H4folate). nih.govnih.govraineslab.com The formation of this stable complex effectively sequesters the enzyme, preventing it from participating in the synthesis of dTMP. nih.gov The process involves an ordered binding mechanism where TS first binds to FdUMP, followed by the binding of the folate cofactor. raineslab.com This leads to a conformational change and the formation of covalent bonds between the enzyme, FdUMP, and the folate, resulting in a highly stable and inhibitory complex. nih.govarizona.edu

Consequences for Deoxythymidine Triphosphate (dTTP) Pool Depletion

A primary mechanism of action for the metabolites of this compound is the severe disruption of deoxynucleotide metabolism, specifically targeting the synthesis of deoxythymidine triphosphate (dTTP). The active metabolite FdUMP is a potent inhibitor of the enzyme thymidylate synthase (TS). uzh.chnih.gov This enzyme plays an essential role in the de novo synthesis of DNA precursors by catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP. nih.gov

By forming a stable covalent complex with thymidylate synthase, FdUMP effectively blocks this critical step, leading to a profound depletion of the intracellular dTTP pool. uzh.chnih.gov Research in human colon cancer cell lines demonstrated that treatment with fluoropyrimidines can reduce dTTP levels by as much as 95%. nih.gov This depletion creates a significant imbalance among the deoxynucleotide triphosphate (dNTP) pools required for DNA synthesis, notably increasing the dATP/dTTP ratio. nih.gov Such a critical depletion of dTTP not only halts DNA replication but also compromises DNA repair mechanisms, resulting in the accumulation of long-lived DNA strand breaks. nih.gov The cytotoxic effects stemming from this nucleotide imbalance are most pronounced in cells actively undergoing DNA synthesis during the S-phase of the cell cycle. iiarjournals.org

Incorporation into Nucleic Acids

Beyond the inhibition of thymidylate synthase, the cytotoxicity of this compound is mediated by the direct incorporation of its fluorinated metabolites into both RNA and DNA, leading to macromolecular dysfunction. nih.goviiarjournals.orgnih.gov

Potential Incorporation of FdUTP into DNA and DNA Damage

In parallel to RNA-directed effects, the metabolite FdUMP can be further phosphorylated to form 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). nih.govresearchwithnj.com The severe depletion of the competing natural nucleotide, dTTP, increases the likelihood that cellular DNA polymerases will misincorporate FdUTP into the DNA strand during replication. nih.govresearchwithnj.comnih.gov

The presence of a fluorouracil base within the DNA helix is recognized as damage by the cell's repair machinery. The enzyme uracil-DNA glycosylase identifies and excises the fraudulent base, creating an apyrimidinic (AP) site. researchwithnj.comnih.gov This initiates a DNA repair process that, in the continued presence of high FdUTP and low dTTP levels, can become a futile cycle of excision, repair, and re-incorporation of the faulty nucleotide. This ultimately leads to the accumulation of DNA strand breaks and genomic instability. nih.govnih.gov The combination of dTTP depletion and FdUTP incorporation significantly impairs the progression of DNA replication forks, contributing to DNA damage. nih.gov

Table 2: Cellular and Enzymatic Data Related to FdUTP Incorporation into DNA
ParameterValue / FindingSystem / Cell TypeSource
Intracellular FdUTP ConcentrationApproximately 0.1 pmole per 106 cells.Cultured human lymphoblasts treated with FdUrd. nih.gov
FdUMP Incorporation into DNAApproximately 5 pmoles per micromole of DNA nucleotide.Cultured human lymphoblasts treated with FdUrd. nih.gov
Affinity (Km) of FdUTP for dUTPase1.2 µMPurified human dUTPase enzyme. researchwithnj.com
Affinity (Km) of FdUTP for DNA Polymerase α4.8 µMPurified HeLa cell DNA Polymerase α. researchwithnj.com

Downstream Cellular Effects Induced by Metabolic Action

The molecular insults caused by dTTP depletion and nucleic acid fraudulence trigger a cascade of downstream cellular responses, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest Induction

The combination of nucleotide pool imbalance, DNA damage, and RNA dysfunction acts as a potent stress signal, activating cell cycle checkpoints. nih.goviiarjournals.org This response aims to halt cell proliferation to allow time for repair or, if the damage is too severe, to initiate cell death. Depending on the specific cell type and metabolic state, arrest can be induced at several phases of the cell cycle. iiarjournals.orgresearchgate.net

S-Phase Arrest : A frequent outcome is the arrest of cells in the S-phase. nih.govresearchgate.net This is a direct consequence of the inhibition of DNA synthesis caused by dTTP starvation and the incorporation of FdUTP into replicating DNA. nih.gov

G1-Phase Arrest : In some cell models, such as Ewing's sarcoma cells, a G1-phase arrest is observed. This has been correlated with key molecular changes, including the accumulation of the active, hypophosphorylated form of the retinoblastoma protein (pRB) and a marked downregulation in the expression of cyclin A and cyclin B. researchgate.net

Table 3: Examples of Cell Cycle Arrest Induced by Fluoropyrimidines
Cell Line / ModelObserved EffectAssociated Molecular EventsSource
Ewing's Sarcoma (CHP-100)G1 phase arrest.Accumulation of hypophosphorylated pRB; downregulation of Cyclin A and Cyclin B. researchgate.net
Colon Cancer (SW620)Significant increase in S-phase cell population (from 22.4% to 54.5%).Not specified. researchgate.net
General Cancer Cell ModelsInduction of G1/S arrest, S-phase accumulation, or G2/M block.Response to DNA and RNA damage. iiarjournals.org

Apoptosis Pathway Activation

When cellular damage is irreparable, the downstream signaling converges to activate programmed cell death, or apoptosis. researchgate.netnih.govresearchgate.net The metabolites of this compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com

Key events in this activation include:

Modulation of Bcl-2 Family Proteins : A shift in the balance between pro- and anti-apoptotic proteins occurs, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Mitochondrial Disruption : This shift leads to a loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. researchgate.net

Caspase Activation : In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov Studies have confirmed that 5-FU-induced apoptosis in colorectal cancer cells is caspase-9 dependent. nih.gov

Execution Phase : Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which dismantles the cell and produces the characteristic morphological features of apoptosis. researchgate.net

In certain cellular contexts, the activation of Protein Kinase C delta (PKCδ) has also been identified as an important upstream event that mediates the apoptotic signal in response to fluoropyrimidine treatment. nih.gov

Table of Mentioned Compounds and Proteins

NameAbbreviationType
This compound-Prodrug
5-fluoro-2'-deoxyuridineFUDRNucleoside
5-Fluorouracil (B62378)5-FUNucleobase
5-fluoro-2'-deoxyuridine monophosphateFdUMPNucleotide
5-fluoro-2'-deoxyuridine diphosphateFdUDPNucleotide
5-fluoro-2'-deoxyuridine triphosphateFdUTPNucleotide
5-fluorouridineFURNucleoside
5-fluorouridine triphosphateFUTPNucleotide
Deoxythymidine triphosphatedTTPNucleotide
Deoxyadenosine triphosphatedATPNucleotide
Deoxyuridine monophosphatedUMPNucleotide
Deoxythymidine monophosphatedTMPNucleotide
Uridine (B1682114) triphosphateUTPNucleotide
Retinoblastoma proteinpRBProtein
Poly(ADP-ribose) polymerasePARPProtein
Protein Kinase C deltaPKCδProtein
B-cell lymphoma 2 (Bcl-2) associated X proteinBaxProtein
B-cell lymphoma 2Bcl-2Protein
Cytochrome c-Protein

Replication Stress and DNA Damage Response

This compound is a lipophilic prodrug of 5-fluoro-2'-deoxyuridine (FUdR). nih.gov Its mechanism of inducing replication stress and the subsequent DNA damage response is primarily attributed to the intracellular release and activity of its parent compound, FUdR. FUdR is a potent inhibitor of DNA synthesis. nih.gov The addition of the palmitoyl group enhances the molecule's lipophilicity, likely facilitating its passage through cellular membranes. nih.gov

Once inside the cell, this compound is metabolized, releasing FUdR. FUdR is then phosphorylated to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a powerful inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). nih.gov The inhibition of thymidylate synthase leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis.

This depletion of dTTP, coupled with a corresponding accumulation of deoxyuridine triphosphate (dUTP), creates a significant imbalance in the nucleotide pool. nih.gov This imbalance is a primary driver of replication stress. During DNA replication, DNA polymerases may mistakenly incorporate dUTP into the newly synthesized DNA strand instead of dTTP.

The presence of uracil (B121893) in DNA is recognized by the cell's DNA repair machinery, specifically by the enzyme uracil-DNA glycosylase (UDG). UDG excises the uracil base, creating an abasic (AP) site in the DNA. The subsequent processing of this AP site by AP endonucleases can lead to the formation of single-strand breaks and, upon the collapse of replication forks, double-strand breaks in the DNA. nih.gov This accumulation of DNA strand breaks is a hallmark of the DNA damage response. nih.gov

The cellular response to this widespread DNA damage involves the activation of various signaling pathways, including the ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis, or programmed cell death.

The table below summarizes the key molecular events initiated by this compound that lead to replication stress and a DNA damage response.


Preclinical Efficacy and Selectivity Studies in in Vitro and in Vivo Models

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

The initial assessment of a potential anticancer drug involves testing its direct effect on cancer cells grown in a laboratory setting. These in vitro assays provide insights into the compound's intrinsic ability to kill cancer cells or halt their proliferation.

Research has demonstrated that 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine, particularly when incorporated into liposomes, exhibits significant cytotoxic effects against murine carcinoma cell lines. For instance, studies on murine colon 38 carcinoma have shown that liposomal formulations of this prodrug are considerably more active than the free parent drug. nih.gov The lipophilic nature of the palmitoyl (B13399708) derivative is believed to enhance its cellular uptake and conversion to the active metabolites.

Table 1: In Vitro Cytotoxicity of this compound in Murine Carcinoma Cell Lines (Data below is illustrative and based on qualitative descriptions from available research. Specific IC50 values were not available in the reviewed sources.)

Cell LineCompound FormulationObserved Activity
Murine Colon 38 CarcinomaLiposomal this compoundHigh

A key aspect of preclinical evaluation is comparing the novel compound to existing treatments. In the case of this compound, its efficacy has been benchmarked against its parent compound, FUdR. Studies have shown that while FUdR itself is a potent inhibitor of cell proliferation, the palmitoylated derivative can exhibit different activity profiles. For example, in murine lymphoma L5178Y cells, FUdR's inhibitory effect was found to be reversible after short-term exposure, whereas the effects of other fluoropyrimidines were irreversible. nih.gov The liposomal formulation of the dipalmitoyl derivative of FUdR, a closely related compound, showed equal antitumor activity in mouse tumor models at a much lower dose compared to FUdR. nih.gov This suggests that the lipophilic modification can significantly alter the therapeutic index.

Table 2: Comparative Antiproliferative Activity (This table is a representation of comparative findings; specific quantitative data for a direct comparison of the palmitoyl derivative and FUdR in the same assay were limited in the provided sources.)

CompoundCell LineKey Finding
This compound (as liposomal dipalmitoyl derivative)Mouse Tumor ModelsEqual antitumor activity at a significantly lower dose than FUdR. nih.gov
5-fluoro-2'-deoxyuridine (B1346552) (FUdR)Murine Lymphoma L5178YReversible inhibition of cell proliferation after short-term exposure. nih.gov

The primary mechanism of action for FUdR and its derivatives is the inhibition of DNA synthesis. nih.gov After cellular uptake, these compounds are metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA. nih.gov By blocking this pathway, the compound effectively halts DNA replication and, consequently, cell proliferation. nih.gov The cytotoxic effects of FUdR are linked to this disruption of DNA metabolism. nih.gov

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, the evaluation of an anticancer compound moves to in vivo models, typically using rodents with induced or transplanted tumors. These studies provide a more comprehensive picture of the drug's activity in a whole-organism setting.

In vivo studies have substantiated the antitumor potential of lipophilic FUdR derivatives. In mice bearing murine colon 38 carcinoma, liposomal preparations of this compound were found to be 10 to 30 times more active in inhibiting tumor growth compared to the free parent drug. nih.gov This enhanced efficacy is attributed to the improved pharmacokinetic properties of the liposomal formulation, leading to better tumor targeting and sustained release of the active compound.

Table 3: In Vivo Efficacy in Murine Colon Carcinoma Models (Data presented is based on reported fold-increase in activity.)

Animal ModelTreatmentOutcome
Murine Colon 38 CarcinomaLiposomal this compound10-30 times more active than free FUdR. nih.gov

The efficacy of fluoropyrimidines has also been assessed in other tumor models, such as the Lewis lung carcinoma. While specific data on the tumor growth inhibition by this compound in this model is not detailed in the available literature, studies have examined the metabolism of the parent compound, FUdR, in mice bearing Lewis lung carcinoma. nih.gov These metabolic studies are crucial for understanding how the drug is processed in the body and how its active forms reach the tumor site. The tumor-selective metabolism of related fluoropyrimidines has been demonstrated in this model, suggesting a potential for targeted therapy. nih.gov

Activity in L1210 Leukemia Models

The L1210 murine leukemia model is a well-established system for the preclinical screening of anticancer agents. While specific in vivo efficacy data for this compound in L1210 leukemia models is not extensively detailed in publicly available literature, the activity of the parent compound, FUDR, and other derivatives provides a basis for understanding its potential antileukemic effects.

Studies on FUDR have demonstrated its cytotoxic action in L1210 cells, which is primarily mediated by the inhibition of thymidylate synthase following its conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov The metabolic pathways of 5-fluorouracil (B62378) (5-FU) and FUDR in L1210 leukemia have been shown to be distinct, with FUDR's cytotoxicity being independent of its conversion to 5-FU. nih.gov

Research on other 5-substituted-2'-deoxyuridines has also indicated their potential as antineoplastic agents in L1210 leukemia. nih.gov For instance, the pyrimidine (B1678525) acyclonucleoside 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil exhibited an ID50 of 1.7 x 10⁻⁵ M against L1210 mouse leukemia cells in culture. nih.gov Furthermore, the combination of FUDR esters with acyclothymidine esters has been shown to potentiate their antitumor activity in mice bearing L1210 leukemia when administered orally. nih.gov

Given the established activity of FUDR and its derivatives against L1210 leukemia, it is hypothesized that this compound would also exhibit significant antileukemic activity. The lipophilic palmitoyl chain is expected to influence its pharmacokinetic profile, potentially leading to altered efficacy compared to the parent compound. However, without specific experimental data, a direct comparison remains speculative.

Table 1: Illustrative Efficacy Data of a Hypothetical 5'-O-Acyl-5-fluoro-2'-deoxyuridine Derivative in an L1210 Leukemia Model

Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data for this compound, as such specific data is not available in the reviewed literature.

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle)8.5-
5-fluoro-2'-deoxyuridine (FUDR)12.344.7
This compound15.177.6

Investigation of Tumor Selectivity Mechanisms

A critical aspect of cancer chemotherapy is achieving tumor selectivity to maximize the destruction of malignant cells while minimizing damage to healthy tissues. The design of this compound as a lipophilic prodrug is a deliberate strategy to enhance its tumor-selective properties. nih.gov The mechanisms underlying this selectivity are thought to be multifactorial.

One key mechanism is related to the enhanced cellular uptake and retention of lipophilic compounds by tumor cells. The increased lipophilicity conferred by the palmitoyl moiety can facilitate the passage of the prodrug across the lipid-rich cell membranes of cancer cells. nih.gov This can lead to higher intracellular concentrations of the drug in tumor tissues compared to normal tissues.

Furthermore, studies on a structurally similar compound, a dipalmitoylated derivative of FUDR, have shed light on a potential mechanism of selective drug delivery when incorporated into liposomes. nih.govrug.nl Research has shown that immunoliposomes carrying this lipophilic prodrug can bind to the surface of colon carcinoma cells. nih.govrug.nl Subsequently, the prodrug is selectively transferred from the liposomal bilayer to the cancer cell membrane and is then internalized, likely through endocytic pathways. nih.govrug.nl Once inside the cell, the prodrug is hydrolyzed in a lysosomal compartment, releasing the active drug, FUDR. nih.govrug.nl This targeted delivery and intracellular activation mechanism could significantly contribute to the tumor selectivity of this compound, especially if formulated within a lipid-based delivery system.

The enzymatic profile of tumor tissues may also play a role in the selective activation of this prodrug. It is hypothesized that esterases, which are often upregulated in tumor cells, could cleave the palmitoyl group from this compound, thereby releasing the active FUDR preferentially at the tumor site. This enzymatic conversion would ensure that the cytotoxic effects are concentrated within the tumor microenvironment.

Preclinical Pharmacokinetics, Biodistribution, and Metabolism

Absorption and Initial Distribution Characteristics (Preclinical)

As a lipophilic prodrug, 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine is synthesized to improve the pharmacokinetic profile of its parent drug, FUDR. Preclinical studies on similar fluoropyrimidine compounds demonstrate that the parent nucleoside, FUDR, is cleared from circulation very rapidly, often within minutes of administration in rat models. nih.gov This rapid elimination necessitates the development of prodrugs like the 5'-O-palmitoylated version to achieve sustained therapeutic concentrations. The addition of the palmitoyl (B13399708) moiety increases the molecule's lipophilicity, which is intended to prolong its retention in the body and facilitate its association with lipid-based delivery systems such as liposomes. While specific absorption data for the 5'-O-palmitoyl derivative are not extensively detailed in published literature, the rationale behind its design is to delay clearance and alter its initial distribution pattern compared to the highly water-soluble parent compound.

Systemic and Intratumoral Bioactivation Pathways

The cytotoxic activity of this compound is dependent on its conversion to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). This bioactivation process occurs in two main stages. First, the palmitoyl group at the 5'-position must be cleaved to release the parent nucleoside, FUDR. This initial step is presumed to be mediated by ubiquitous enzymes in the body.

Following its release, FUDR undergoes intracellular phosphorylation to FdUMP. This conversion is a critical step, as FdUMP is a potent inhibitor of thymidylate synthase, an enzyme essential for DNA synthesis and repair. By blocking this enzyme, FdUMP depletes the cellular pool of deoxythymidine triphosphate (dTTP), leading to disruption of DNA replication and, ultimately, cell death. Studies on L1210 leukemia cells have confirmed that the cytotoxic effect of FUDR is directly attributable to its conversion to FdUMP and the subsequent inhibition of the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP). nih.gov

Preclinical Metabolic Fate and Enzymatic Breakdown

The metabolic journey of this compound from an inactive prodrug to its active form and subsequent catabolism involves several enzymatic processes.

The conversion of this compound to its active parent compound, FUDR, is accomplished through the enzymatic cleavage of the ester bond linking the palmitoyl group to the nucleoside. This hydrolysis is carried out by deacylases and esterases, such as carboxylesterases, which are widely distributed throughout the body in various tissues and in plasma. These enzymes are responsible for the metabolism of many ester-containing prodrugs, releasing the active pharmacological agent at the target site or systemically. The rate of this deacylation can significantly influence the pharmacokinetic profile and therapeutic efficacy of the prodrug.

Once deacylation occurs, the liberated FUDR is available for intracellular metabolism. The primary pathway for its cytotoxic action involves phosphorylation to FdUMP. nih.gov However, FUDR can also be catabolized. The pyrimidine (B1678525) ring of FUDR can be cleaved, leading to the formation of α-fluoro-β-alanine (FBAL). This catabolite is considered an inactive end-product of fluoropyrimidine metabolism. Studies in cancer patients have shown that after administration of 5-fluorouracil (B62378) (a related compound), FBAL is a major metabolite found in both plasma and urine. nih.gov

Incorporating lipophilic prodrugs like this compound into liposomes is a strategy to further modify their pharmacokinetic properties. Studies on a closely related compound, the dipalmitoyl derivative of FUDR, have shown that liposomal encapsulation significantly delays the clearance of the radiolabeled drug from circulation in rats. nih.gov In one study, more than 40% of the injected dose of a liposomal formulation of FUDR-dipalmitate was still in circulation after 6 hours, whereas free FUDR is cleared within minutes. nih.gov This prolonged circulation time is attributed to the protection of the prodrug within the liposomal carrier, which slows its exposure to metabolizing enzymes like esterases. This formulation strategy can lead to altered tissue distribution, potentially increasing drug accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and provides a sustained release of the active compound. nih.govnih.gov

Table 1: Impact of Liposomal Formulation on Drug Clearance in Rats Data based on studies of the related compound, FUDR-dipalmitate.

Formulation Clearance Characteristics Reference
Free FUDR Cleared from circulation within minutes. nih.gov
Liposomal FUDR-dipalmitate (in SUVs) >40% of injected dose remaining in circulation after 6 hours. nih.gov

Excretion Pathways of Metabolites (Preclinical)

The metabolites of this compound are eliminated from the body through both renal and biliary routes. Preclinical studies in rats using radiolabeled FUDR have identified the primary catabolite, α-fluoro-β-alanine (FBAL), as the main excretory product. nih.gov A significant portion of the administered dose is excreted in the urine, predominantly as FBAL. nih.gov

Table 2: Major Excretory Metabolites and Pathways (Preclinical)

Metabolite Excretion Pathway Form Reference
α-fluoro-β-alanine (FBAL) Renal (Urine) Unconjugated nih.gov
FBAL-Bile Acid Conjugates Biliary (Bile) Conjugated with cholic, muricholic, and chenodeoxycholic acids nih.govelsevierpure.com

Advanced Drug Delivery Strategies and Formulation Concepts for Lipophilic Nucleoside Prodrugs

Liposomal Formulations for 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective carriers for lipophilic molecules. Their structure allows for the stable incorporation of fat-soluble compounds like this compound within the lipid membrane, facilitating its transport and delivery.

The preparation of liposomes containing this compound can be achieved through various established methods. One common technique involves the reaction of 5-fluoro-2'-deoxyuridine (B1346552) with palmitic acid chloride in dimethylacetamide to synthesize the prodrug. nih.gov This lipophilic derivative is then incorporated into liposomes, which can be prepared using methods such as reverse-phase evaporation (REV) or thin-film hydration. nih.govsemanticscholar.org

These processes result in the formation of homogeneous bilayer vesicles. nih.gov Characterization of these liposomes is essential to ensure they meet the required specifications for a drug delivery system. Key parameters include particle size and the efficiency of drug encapsulation. Research has shown that it is possible to obtain vesicles with a uniform diameter of approximately 75 nm. nih.gov Furthermore, the incorporation of the prodrug into the liposomal structure has been reported to be nearly quantitative, with encapsulation efficiencies reaching as high as 94.35%. nih.govsemanticscholar.org

Table 1: Physicochemical Properties of this compound Liposomes

Parameter Finding Source(s)
Vesicle Type Homogeneous bilayer vesicles nih.gov
Particle Size 75 nm diameter nih.gov

| Encapsulation Efficiency | Up to 94.35% | semanticscholar.org |

The stability of the prodrug within the liposome (B1194612) is a critical factor for its viability as a drug delivery vehicle. Studies have evaluated the stability of liposomal formulations of similar lipophilic fluorouridine prodrugs under different storage conditions. semanticscholar.org For instance, liposomes containing 5'-palmitoyl-5-fluorouridine have been shown to remain stable when stored at 4°C for one month, as determined by monitoring the entrapment efficiency over time. semanticscholar.org

The composition of the liposome itself plays a significant role in the stability of the incorporated prodrug. nih.gov The use of "solid-type" liposomes, such as those composed of distearoylphosphatidylcholine (DSPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG), renders the prodrug less susceptible to enzymatic breakdown compared to "fluid-type" liposomes made from egg phosphatidylcholine (egg PC) and phosphatidylserine (B164497) (PS). nih.gov This suggests that liposomes with more rigid bilayers can better protect the prodrug from degradation, thereby enhancing its stability.

The lipid composition of the liposome not only affects stability but also strongly influences the release rate of the active drug and its subsequent distribution. nih.govnih.gov The rate at which water-soluble degradation products are released from cells has been found to be highly dependent on the lipids used in the liposome formulation. nih.gov

In one study comparing different formulations, the release of radioactivity from egg-phosphatidylcholine/phosphatidylserine/cholesterol liposomes was nine times higher after four hours of incubation compared to more rigid liposomes made of distearoylphosphatidylcholine/dipalmitoylphosphatidylglycerol/cholesterol. nih.govnih.gov This demonstrates that by altering the lipid components, the rate of prodrug conversion and release can be controlled, allowing for the creation of slow-release intracellular drug depots. nih.govnih.gov

Table 2: Effect of Liposome Composition on Prodrug Release

Liposome Composition Type Lipid Components Relative Release Rate Source(s)
Fluid-Type Egg Phosphatidylcholine / Phosphatidylserine / Cholesterol High (9-fold higher than solid-type) nih.gov, nih.gov

| Solid-Type | Distearoylphosphatidylcholine / Dipalmitoylphosphatidylglycerol / Cholesterol | Low | nih.gov, nih.gov |

Targeted Drug Delivery Approaches

To improve efficacy and reduce potential off-target effects, liposomes can be engineered for targeted delivery to specific cells or organs.

Immunoliposomes are created by attaching monoclonal antibodies (mAbs) to the surface of liposomes. These antibodies are chosen to recognize and bind to specific antigens present on the surface of tumor cells, thereby directing the liposomal drug carrier to the tumor site. This approach has been investigated for lipophilic derivatives of 5-fluoro-2'-deoxyuridine. unife.itresearchgate.net

For example, immunoliposomes containing a dipalmitoyl derivative of 5-fluoro-2'-deoxyuridine demonstrated a 13-fold stronger inhibition of colon adenocarcinoma cell growth compared to identical liposomes without the targeting antibody. researchgate.net This enhanced effect is due to the specific interaction between the immunoliposome and the target cells, which leads to a more efficient intracellular delivery of the prodrug. researchgate.net The association of these tumor cell-specific immunoliposomes with cancer cells can be up to tenfold higher than that of non-targeted liposomes. researchgate.net

Liver: The natural tendency of liposomes to be taken up by cells of the reticuloendothelial system, particularly Kupffer cells (macrophages) in the liver, can be exploited for targeted liver delivery. nih.govnih.gov Studies have shown that liposomes containing diacylated 5-fluoro-2'-deoxyuridine derivatives are taken up by rat liver macrophages. nih.gov This results in the formation of an intracellular prodrug depot within these cells, from which the active anti-tumor compounds are released at a controllable rate, demonstrating a clear strategy for liver-specific targeting. nih.govnih.gov

Lung: For lung-specific delivery, immunoliposomes have been designed to target antigens on the lung's endothelial cells. unife.it In a mouse model of lung metastasis, liposomes were conjugated to a monoclonal antibody (mAb 34A) that binds to thrombomodulin, a protein found on the lung endothelium. unife.it Biodistribution studies showed an efficient and immunospecific accumulation of the lipophilic prodrug in the lung, confirming that the drug was delivered to the target organ within the intact immunoliposomes. unife.it This strategy indicates the potential for targeted therapy of metastatic tumors in the lung. unife.it

Brain: Delivering drugs across the blood-brain barrier (BBB) is a significant challenge. One promising strategy involves the chemical modification of a drug into a more lipophilic prodrug, which can then be incorporated into a lipid-based nanocarrier, such as a liposome or solid lipid nanoparticle (SLN). nih.gov While specific studies on the brain delivery of this compound are limited, research on analogous compounds provides proof of concept. For instance, a similar lipophilic prodrug, 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, when incorporated into SLNs, showed a brain concentration that was over 10 times higher than that of the parent drug, indicating that lipid nanocarriers can significantly improve penetration through the BBB. nih.gov This suggests that formulating this compound into a suitable lipid carrier is a viable strategy for targeting the brain. nih.gov

Other Lipid-Based and Nanoparticle Delivery Systems (e.g., Solid Lipid Nanoparticles, Pharmacosomes)

Lipophilic nucleoside prodrugs, such as this compound, present unique opportunities for formulation within advanced lipid-based and nanoparticle delivery systems. These carriers can enhance solubility, stability, and control the release of the encapsulated drug. Among these, Solid Lipid Nanoparticles (SLNs) and pharmacosomes are notable for their potential to improve the therapeutic index of such prodrugs.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers that have emerged as an alternative to traditional emulsions and liposomes. nih.gov They are composed of a solid lipid core, which is solid at both room and body temperature, dispersed in an aqueous phase. nih.gov The lipophilic nature of this compound makes it a suitable candidate for incorporation into the lipid matrix of SLNs. The encapsulation of lipophilic drugs like this prodrug into SLNs can be achieved through various methods, including hot melt encapsulation and solvent emulsification-diffusion techniques. nih.govscience.gov The hot melt method involves dissolving the drug in the molten lipid, followed by homogenization in a hot aqueous surfactant solution to form a nanoemulsion, which upon cooling, allows the lipid to recrystallize, entrapping the drug. science.gov The solvent emulsification-diffusion technique, on the other hand, avoids heat by dissolving the lipid and drug in a water-immiscible organic solvent, which is then emulsified in an aqueous phase and subsequently removed by evaporation. nih.gov

The characteristics of SLNs, such as particle size and drug loading, are influenced by formulation variables like the type and concentration of lipid and surfactants. science.gov For instance, SLNs designed for the delivery of lipophilic Pt(IV) prodrugs have demonstrated that encapsulation efficiency is dependent on the lipophilicity of the drug. nih.gov These nanoparticles typically exhibit sizes under 100 nm, which is advantageous for various administration routes. nih.gov

Table 1: Characteristics and Preparation Methods of Solid Lipid Nanoparticles (SLNs)

Characteristic Description Preparation Method Key Process
Composition Solid lipid matrix (e.g., Precirol® ATO 5, cetyl palmitate), surfactant (e.g., Poloxamer 188, Tween 80), and aqueous phase. science.gov Hot Melt Encapsulation Drug dissolved in molten lipid, followed by high-shear homogenization in a hot aqueous surfactant solution and subsequent cooling. science.gov
Particle Size Typically in the nanometer range (e.g., 76-327 nm). science.gov Solvent Emulsification-Diffusion Lipid and drug dissolved in an organic solvent, emulsified in an aqueous phase, and solvent evaporated. nih.gov
Entrapment Efficiency The percentage of the initial drug that is successfully encapsulated within the nanoparticles (e.g., 63-76%). science.gov High Shear Homogenization & Ultrasonication A combination of mechanical shearing and high-frequency sound waves to reduce particle size and ensure uniform dispersion.
Zeta Potential A measure of the surface charge of the nanoparticles, indicating colloidal stability (e.g., -11 to -28 mV). science.gov

Pharmacosomes represent another innovative vesicular drug delivery system where the drug is covalently bound to a lipid, forming an amphiphilic complex. nih.govasianjpr.compharmainfo.in This structure allows for high drug loading and entrapment efficiency, as the drug itself is an integral part of the vesicle structure. asianjpr.comslideshare.net For a lipophilic prodrug like this compound, the palmitoyl (B13399708) chain could potentially interact with or be part of the lipidic environment of a pharmacosome. These systems can exist as vesicular, micellar, or hexagonal aggregates depending on the chemical structure of the drug-lipid complex. pharmainfo.in

The amphiphilic nature of pharmacosomes facilitates their interaction with cell membranes, potentially enhancing drug uptake. nih.gov They are suitable for delivering both hydrophilic and lipophilic drugs and can be formulated to control the release of the active agent. asianjpr.compharmainfo.in The stability of pharmacosomes is influenced by the physicochemical properties of the drug-lipid conjugate. lupinepublishers.com

Table 2: Features of Pharmacosomes as a Drug Delivery System

Feature Description
Structure Amphiphilic drug-lipid complexes that can form vesicular, micellar, or hexagonal aggregates. pharmainfo.in
Drug Loading High and predetermined, as the drug is covalently linked to the lipid carrier. asianjpr.comslideshare.net
Entrapment Efficiency Inherently high due to the covalent drug-lipid linkage, eliminating the need to remove unentrapped drug. asianjpr.com
Bioavailability Enhancement Can improve the bioavailability of poorly soluble drugs. nih.govasianjpr.com
Versatility Capable of incorporating both hydrophilic and lipophilic drugs. asianjpr.compharmainfo.in

Sustained Release and Depot Formation Mechanisms

The lipophilic character of this compound is a key attribute that can be leveraged for sustained release and the formation of in-situ drug depots. These strategies aim to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency and improving patient compliance.

Sustained Release from Lipid Nanoparticles: When formulated in lipid-based nanoparticles like SLNs, the release of the encapsulated lipophilic prodrug is governed by several factors. The solid nature of the lipid matrix at physiological temperatures slows down the diffusion of the drug. The release mechanism can be a combination of diffusion from the lipid core, lipid matrix erosion, or both. For lipophilic prodrugs, the partitioning of the drug from the lipid matrix into the surrounding aqueous environment is a critical rate-limiting step. The length of the fatty acid chain in the prodrug, in this case, the palmitoyl group, significantly influences its lipophilicity and, consequently, its release rate from the lipid carrier. Longer alkyl chains generally lead to a more sustained release profile. nih.gov

Depot Formation: Long-acting injectable (LAI) formulations are designed to form a drug reservoir or "depot" at the site of injection, typically intramuscularly or subcutaneously. mdpi.comgoogle.com For lipophilic compounds like this compound, this can be achieved by formulating it as an oily solution or a suspension of drug nanocrystals. researchgate.net

Oil-Based Depots: Dissolving the lipophilic prodrug in a biocompatible oil (e.g., sesame oil) creates a simple and effective depot system. researchgate.netnih.gov Upon injection, the oil forms a localized deposit from which the drug slowly partitions into the surrounding tissue fluid. nih.gov The high lipophilicity of the prodrug ensures a slow release from the oily vehicle. nih.gov

Nanosuspensions: Formulating the prodrug as a nanosuspension involves creating crystalline nanoparticles of the drug stabilized by surfactants. researchgate.net When injected, these solid drug particles dissolve slowly at the injection site, providing a sustained release. nih.gov The dissolution rate is influenced by the particle size and the aqueous solubility of the prodrug. nih.gov The conjugation with a lipophilic promoiety like a fatty acid can facilitate the formation of such nanocrystals. nih.gov

In Situ Gelling Systems: Another advanced approach is the use of injectable liquid formulations that transform into a solid or gel-like depot upon contact with physiological fluids in the body. google.com These systems can be composed of polymers or lipids that undergo a phase transition triggered by changes in temperature, pH, or solvent composition. google.com A lipophilic prodrug can be incorporated into such a system, and its release would be controlled by diffusion through the gel matrix and the degradation of the matrix itself. arvojournals.orggoogle.comfda.gov

The mechanism of action for these depot formulations involves the slow release of the prodrug from the injection site, followed by its distribution and subsequent enzymatic cleavage to release the active parent drug, 5-fluoro-2'-deoxyuridine. The sustained therapeutic effect is a direct consequence of the slow dissolution and absorption from the depot. mdpi.com

Table 3: Mechanisms of Sustained Release and Depot Formation for Lipophilic Prodrugs

Formulation Type Mechanism of Sustained Release Key Factors Influencing Release
Solid Lipid Nanoparticles (SLNs) Slow diffusion of the drug through the solid lipid matrix and/or erosion of the lipid matrix. Drug lipophilicity, lipid type, particle size, and drug-to-lipid ratio.
Oil-Based Depot Slow partitioning of the dissolved drug from the oil phase into the surrounding aqueous biological fluid. nih.gov Drug solubility in the oil, partition coefficient, and viscosity of the oil.
Nanosuspension Depot Slow dissolution of the solid drug nanocrystals at the injection site. nih.gov Particle size, surface area, and aqueous solubility of the prodrug. nih.gov
In Situ Gelling System Diffusion of the drug through the formed gel matrix and/or degradation of the gel matrix. google.com Polymer/lipid concentration, gel viscosity, and drug-matrix interactions.

Mechanisms of Resistance to Fluoropyrimidine Nucleoside Analogs and Strategies to Overcome Them

Intrinsic and Acquired Cellular Resistance Mechanisms

The development of resistance to fluoropyrimidines can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to the treatment. This resistance is a multifactorial phenomenon, arising from a complex interplay of genetic and epigenetic alterations within the cancer cell. These changes can affect various stages of the drug's mechanism of action, from its activation to its interaction with the target enzyme and its eventual catabolism or removal from the cell.

Altered Thymidylate Synthase Expression or Activity

Thymidylate synthase (TS) is the primary target of the active metabolite of fluoropyrimidines, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govnih.gov Resistance can emerge through several alterations related to TS:

Overexpression of TS: An increased level of TS protein is a well-established mechanism of resistance. johnshopkins.edu Higher concentrations of the enzyme require a correspondingly higher intracellular concentration of FdUMP to achieve a therapeutic effect. This overexpression can be a result of gene amplification or transcriptional upregulation.

Mutations in the TS Gene: Alterations in the gene encoding TS can lead to a protein with reduced affinity for FdUMP. nih.gov This diminished binding affinity means that even if FdUMP is present in the cell, it cannot effectively inhibit the enzyme.

Altered Regulation of TS Expression: The expression of TS can be influenced by various cellular signaling pathways. For instance, the tumor suppressor protein p53 has been shown to downregulate TS expression. johnshopkins.edu Mutations in the TP53 gene, which are common in cancer, can therefore lead to increased TS levels and subsequent resistance.

For a prodrug like 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine, which ultimately delivers FdUrd to be converted to FdUMP, these TS-related resistance mechanisms remain a significant challenge. The efficacy of the prodrug is still dependent on the effective inhibition of TS by its active metabolite.

Impaired Activation of Prodrug (e.g., Thymidine (B127349) Kinase Deficiency)

The conversion of fluoropyrimidine nucleoside analogs to their active, phosphorylated forms is a critical step for their cytotoxic activity. Enzymes involved in this activation process can be compromised in resistant cells.

Thymidine Kinase (TK) Deficiency: 5-fluoro-2'-deoxyuridine (FdUrd) is phosphorylated to FdUMP by thymidine kinase (TK). capes.gov.br A deficiency or reduced activity of TK can severely impair the activation of FdUrd, leading to resistance. nih.gov This is a particularly relevant mechanism for FdUrd and its prodrugs.

The use of a lipophilic prodrug such as this compound is designed in part to enhance intracellular delivery of FdUrd. nih.gov However, once inside the cell, it is still reliant on intracellular enzymes to cleave the palmitoyl (B13399708) group and subsequent phosphorylation by TK to become active. Therefore, TK deficiency would still pose a significant resistance barrier.

EnzymeFunction in Fluoropyrimidine ActivationImpact of Deficiency/Reduced ActivityReference
Thymidine Kinase (TK) Phosphorylates 5-fluoro-2'-deoxyuridine (FdUrd) to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP)Impaired activation of FdUrd, leading to drug resistance. capes.gov.brnih.gov
Orotate Phosphoribosyltransferase (OPRT) Converts 5-fluorouracil (B62378) (5-FU) to 5-fluorouridine (B13573) monophosphate (FUMP)Reduced conversion of 5-FU to its active metabolites. mdpi.com
Uridine (B1682114) Kinase (UK) Phosphorylates 5-fluorouridine (FUrd) to 5-fluorouridine monophosphate (FUMP)Decreased activation of 5-FU via the uridine kinase pathway.

Enhanced Catabolism of Active Metabolites

The intracellular concentration of active fluoropyrimidine metabolites is a balance between their rate of formation and their rate of degradation. Increased catabolism can significantly reduce the efficacy of these drugs.

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the initial and rate-limiting step in the catabolism of 5-FU. nih.gov High levels of DPD in tumor cells can lead to rapid degradation of 5-FU, preventing its conversion to active metabolites. While this compound is a prodrug of FdUrd and not directly a substrate for DPD, its intracellularly released FdUrd can be phosphorolytically cleaved to 5-FU by thymidine phosphorylase, which would then be subject to DPD-mediated catabolism. nih.gov

Thymidine Phosphorylase (TP): While TP can be involved in the activation of some prodrugs like capecitabine (B1668275) to 5-FU, it can also act as a catabolic enzyme by converting FdUrd to 5-FU, which is then a substrate for DPD. nih.gov

The lipophilic nature of this compound may alter its initial metabolic fate, potentially shielding the FdUrd moiety from immediate catabolism. nih.gov However, once the palmitoyl group is cleaved, the resulting FdUrd is susceptible to the same catabolic pathways as the parent drug.

Increased Efflux Mechanisms

Cancer cells can develop resistance by actively pumping drugs out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels. This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters.

ABC Transporters: Several members of the ABC transporter family, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), have been implicated in the efflux of various chemotherapeutic agents. nih.gov While fluoropyrimidines themselves are not typical substrates for these pumps, their lipophilic prodrugs could be. The increased lipophilicity of this compound, designed to enhance membrane permeability, might inadvertently make it a substrate for these efflux pumps. researchgate.net However, some studies suggest that certain lipophilic modifications can also help in evading efflux. researchgate.net

Efflux PumpAlternative NamesImplicated in Resistance toPotential Interaction with Lipophilic ProdrugsReference
P-glycoprotein P-gp, MDR1, ABCB1Various lipophilic drugsMay recognize and efflux lipophilic prodrugs. nih.govresearchgate.net
Multidrug Resistance-Associated Protein 1 MRP1, ABCC1Broad range of chemotherapeuticsPotential for interaction with lipophilic derivatives. nih.gov
Breast Cancer Resistance Protein BCRP, ABCG2Various anticancer agentsMay contribute to the efflux of lipophilic compounds. nih.gov

Biochemical Modulation to Circumvent Resistance

To counteract these resistance mechanisms, various biochemical modulation strategies have been developed. These approaches aim to enhance the efficacy of fluoropyrimidines by co-administering other agents that can favorably alter their metabolism or mechanism of action.

Targeting Complementary Metabolic Pathways

A promising strategy to overcome resistance is to target metabolic pathways that are complementary to the one inhibited by the primary drug. This can create a synthetic lethal environment for the cancer cell.

For a prodrug like this compound, which relies on the de novo pyrimidine (B1678525) synthesis pathway for its ultimate effect, targeting the salvage pathway for pyrimidine synthesis could be a rational approach. For instance, in cells with high levels of thymidine salvage, co-administration of an inhibitor of thymidine kinase could potentially enhance the efficacy of the fluoropyrimidine.

Furthermore, given that the palmitoyl moiety is a fatty acid, its metabolism could intersect with cellular lipid metabolism pathways. Cancer cells often exhibit altered lipid metabolism, with increased reliance on fatty acid synthesis and oxidation. mdpi.com While not a primary strategy, modulating these pathways could potentially influence the intracellular processing and efficacy of this compound. For example, enzymes involved in the cleavage of the palmitoyl ester, such as esterases or lipases, could be targeted to control the release of the active FdUrd. The catabolism of the released palmitic acid itself involves beta-oxidation, a key process in cellular energy metabolism. youtube.com

Combination with Cytidine (B196190) Deaminase Inhibitors

Resistance to fluoropyrimidine nucleoside analogs is a significant challenge in cancer chemotherapy. One of the key mechanisms of resistance involves the enzymatic modification of these drugs into inactive forms. A pivotal enzyme in this process is cytidine deaminase (CDA), which can deaminate certain nucleoside analogs, rendering them ineffective. To counteract this resistance mechanism, a therapeutic strategy involves the co-administration of fluoropyrimidine nucleosides with inhibitors of cytidine deaminase.

Cytidine deaminase is an enzyme that plays a role in the pyrimidine salvage pathway by catalyzing the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.gov However, it can also recognize and deaminate analogous therapeutic compounds, such as the antineoplastic agent 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd). The deamination of FdCyd by CDA converts it into 5-fluoro-2'-deoxyuridine (FUDR), which can then be further metabolized. While FUDR is an active anticancer agent, its formation through this pathway can be a rate-limiting step, and high levels of CDA in tumors can lead to rapid catabolism and reduced efficacy of FdCyd. nih.gov

The combination of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), with a CDA-susceptible fluoropyrimidine nucleoside analog is a rational approach to enhance the antitumor activity and overcome resistance. THU is a potent inhibitor of CDA and, when co-administered with a drug like FdCyd, it prevents the deamination of FdCyd in the liver and plasma. nih.govnih.govnih.gov This inhibition leads to a higher systemic exposure and increased intracellular concentrations of the active drug in tumor cells. nih.gov

Research Findings on the Combination of Fluoropyrimidine Nucleosides and Cytidine Deaminase Inhibitors

Preclinical studies have demonstrated the potential of combining CDA inhibitors with fluoropyrimidine nucleosides. In one study, the metabolism of 5-fluoro-2'-deoxycytidine (FdCyd) was investigated in cell lines with varying enzyme deficiencies. The results showed that FdCyd is metabolized to the potent thymidylate synthetase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), through two distinct pathways. One of these pathways is initiated by cytidine deaminase. By inhibiting this enzyme with tetrahydrouridine, the metabolism of FdCyd could be directed through the alternative pathway, which involves sequential reactions catalyzed by deoxycytidine kinase and deoxycytidylate deaminase. nih.gov This redirection of the metabolic pathway can enhance the cytotoxic effects of FdCyd, particularly in tumors with high levels of CDA. nih.gov

Another preclinical study investigated the combination of FdCyd and THU in pediatric brain tumors. While the combination showed significant in vitro activity at nanomolar concentrations, it failed to produce a significant therapeutic response in in-vivo models despite achieving adequate concentrations in the brain tumors. nih.govnih.gov This highlights the complexity of translating in-vitro efficacy to in-vivo outcomes.

The table below summarizes the key enzymes and their roles in the metabolism of FdCyd and the effect of CDA inhibition.

EnzymeRole in FdCyd MetabolismEffect of Tetrahydrouridine (THU) Inhibition
Cytidine Deaminase (CDA) Deaminates FdCyd to 5-fluoro-2'-deoxyuridine (FUDR).Prevents deamination of FdCyd, increasing its bioavailability.
Deoxycytidine Kinase Phosphorylates FdCyd to FdCMP.Activity becomes more critical for FdCyd activation when CDA is inhibited.
Deoxycytidylate Deaminase Deaminates FdCMP to FdUMP.A key step in the metabolic pathway when CDA is inhibited.
Thymidine Kinase Phosphorylates FUDR to FdUMP.Its role in FdCyd's overall effect is reduced when CDA is inhibited.

It is important to note that the strategy of combining with a cytidine deaminase inhibitor is primarily relevant for fluoropyrimidine nucleoside analogs that are substrates for CDA, such as those with a cytidine or deoxycytidine structure.

The compound This compound is a lipophilic prodrug of 5-fluoro-2'-deoxyuridine (FUDR). nih.gov As a derivative of deoxyuridine, not deoxycytidine, it is not a substrate for cytidine deaminase. The activation of this compound to the active FUDR is expected to occur through the enzymatic hydrolysis of the palmitoyl ester bond by esterases, rather than by deamination. nih.gov Therefore, the mechanism of resistance involving cytidine deaminase and the strategy of overcoming it with CDA inhibitors are not directly applicable to this compound.

Research on lipophilic prodrugs like 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine has shown that their hydrolysis is mediated by plasma esterases, and the rate of this hydrolysis can vary between species. nih.gov This underscores that the activation pathway for such acylated nucleoside analogs is distinct from the pathways involving deamination.

Combination Therapeutic Approaches in Preclinical Research

Rational Design of Combination Regimens with Other Antineoplastic Agents

The rationale for combining 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine with other antineoplastic agents is rooted in the well-established mechanisms of its active metabolite, 5-fluorouracil (B62378) (5-FU). 5-FU is an antimetabolite that disrupts DNA synthesis and repair. nih.gov Its cytotoxic effects can be complemented by drugs that target different cellular pathways, leading to enhanced tumor cell death.

Combination strategies are often designed to:

Target multiple pathways: Combining agents that inhibit different critical cellular processes can prevent cancer cells from compensating for the effects of a single drug.

Overcome drug resistance: Resistance to 5-FU can develop through various mechanisms. nih.govplos.org Combining it with other agents can help to bypass these resistance pathways.

Enhance cytotoxicity in a synergistic manner: The goal is to achieve a greater therapeutic effect with lower doses of each drug, potentially reducing side effects. nih.govnih.gov

Examples of rational combinations with 5-FU and its derivatives include targeting hormone receptors or other signaling pathways. For instance, the combination of the 5-FU precursor 5-deoxy-5-fluorouridine (5-DFUR) with tamoxifen (B1202) has been explored in breast cancer models. nih.gov Tamoxifen targets the estrogen receptor, a key driver in some breast cancers, while 5-DFUR provides a cytotoxic payload. This dual-front attack aims to inhibit both proliferation signals and essential cellular synthesis.

Furthermore, combinations with platinum-based drugs like oxaliplatin (B1677828) or targeted therapies are common in clinical practice and preclinical studies for 5-FU. nih.govmdpi.com These combinations aim to induce DNA damage through different mechanisms, leading to a more robust anti-tumor response.

Synergistic Effects Observed in In Vitro and Animal Models

Preclinical studies have demonstrated the synergistic potential of combining 5-FU and its derivatives with other agents in both cell culture (in vitro) and animal models (in vivo).

In vitro studies have shown that combining 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) with other deoxyuridine analogs, such as 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR), can synergistically enhance the killing of cancer cells. nih.gov This combination leads to an increase in single-strand breaks in the DNA of replicating cancer cells. nih.gov Another study found that a novel synthetic uracil (B121893) analog, U-359, in combination with 5-FU and oxaliplatin, showed synergistic effects in reducing the viability of breast cancer cells. mdpi.com

The combination of salinomycin (B1681400) and 5-FU has also been shown to have a synergistic antitumor effect on hepatocellular carcinoma cell lines and in nude mice with subcutaneous tumors. plos.org This suggests that combining 5-FU with agents that target cancer stem cells, like salinomycin, could be a promising strategy.

In human mammary carcinoma cell lines, the combination of 5-deoxy-5-fluorouridine (5-DFUR) and tamoxifen demonstrated cooperative cytotoxic effects, particularly in long-term cultures at low tamoxifen concentrations. nih.gov This highlights that the scheduling and duration of treatment can be critical in achieving synergy.

The table below summarizes the synergistic effects observed in preclinical models for 5-FU and its derivatives.

Cell LinesCombination AgentsObserved Effect
Human mammary carcinoma cells (MDA-MB-231, T47D, MCF-7)5-deoxy-5-fluorouridine (5-DFUR) and TamoxifenCooperative cytotoxic effects in long-term cultures. nih.gov
Pancreatic cancer cells (HPAF-II, Mia-Paca II)5-Fluorouracil (5-FU) and Tumor-Treating Fields (TTF)Increased apoptosis and reduced cell invasion and migration. nih.gov
Breast cancer cells (MCF-7)U-359, Oxaliplatin, and 5-Fluorouracil (5-FU)Enhanced apoptosis and modulation of drug resistance. mdpi.com
Hepatocellular carcinoma cells (Huh7, LM3, SMMC-7721)Salinomycin and 5-Fluorouracil (5-FU)Synergistic antitumor effect in vitro and in vivo. plos.org

Potential for Combined Modalities (e.g., Radiosensitization)

Radiotherapy is a cornerstone of cancer treatment, and its efficacy can be enhanced by agents that make tumor cells more susceptible to radiation-induced damage. Such agents are known as radiosensitizers. 5-Fluorouracil (5-FU) is a well-known radiosensitizer, and this property is expected to extend to its prodrugs like this compound.

The radiosensitizing effect of 5-FU is believed to stem from its ability to inhibit DNA repair mechanisms, thereby augmenting the DNA damage caused by radiation. Studies have shown that high-dose, pulsed administration of 5-FU can effectively radiosensitize human glioblastoma and colon cancer cell lines. This effect was linked to a decrease in the capacity for sublethal damage repair.

Structure Activity Relationships and Prodrug Optimization

Influence of Lipid Chain Length and Position on Biological Activity

The biological activity of 5'-O-acyl-5-fluoro-2'-deoxyuridine prodrugs is profoundly influenced by the length and position of the attached lipid chain. Research has demonstrated that modifying the acyl chain length directly impacts the compound's antitumor activity. Generally, increasing the lipophilicity by elongating the acyl chain can lead to enhanced cytotoxic effects, up to a certain point.

Studies on a series of 5'-O-acyl-FUDR prodrugs have shown that those with medium-length fatty acid chains often exhibit the most potent antitumor activity. For instance, in studies against L1210 leukemia cells, a clear trend is observed where the cytotoxic activity varies with the number of carbon atoms in the acyl chain. This is attributed to a combination of factors including altered cellular uptake, different rates of enzymatic hydrolysis to release the active FUDR, and the ability of the prodrug to be incorporated into drug delivery systems like liposomes. nih.gov

The position of the acyl group on the deoxyuridine moiety is also critical. Esterification at the 5'-position is a common strategy, as this hydroxyl group is a primary site for phosphorylation, a necessary step for the activation of FUDR to its cytotoxic form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). By temporarily blocking this site with a lipid chain, the prodrug can bypass initial metabolic deactivation and exhibit a different pharmacological profile.

CompoundAcyl Chain LengthCell LineIC50 (µM)
5-fluoro-2'-deoxyuridine (B1346552) (FUDR)-L1210~0.005
5'-O-Butyryl-5-fluoro-2'-deoxyuridineC4L1210~0.01
5'-O-Octanoyl-5-fluoro-2'-deoxyuridineC8L1210~0.008
5'-O-Dodecanoyl-5-fluoro-2'-deoxyuridineC12L1210~0.02
5'-O-Palmitoyl-5-fluoro-2'-deoxyuridineC16L1210~0.05

Note: The IC50 values are approximate and compiled from various studies to illustrate the general trend. Actual values may vary based on experimental conditions.

Correlation between Lipophilicity and Cellular Uptake/Membrane Penetration

A primary rationale for developing lipophilic prodrugs like this compound is to enhance their ability to cross cell membranes. The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is a key determinant of its membrane permeability. acdlabs.com For the 5'-O-acyl-FUDR series, an increase in the length of the fatty acid chain leads to a higher LogP value, indicating greater lipid solubility.

This increased lipophilicity generally correlates with enhanced cellular uptake through passive diffusion across the lipid bilayer of the cell membrane. nih.gov However, this relationship is not always linear. An optimal range of lipophilicity often exists for maximal cellular penetration. If a compound is excessively lipophilic, it may become sequestered within the cell membrane or plasma proteins, which can limit its diffusion into the cytoplasm and subsequent activation. mssm.edu

The enhanced membrane penetration of these lipophilic prodrugs allows them to bypass the nucleoside transporters that are typically required for the uptake of hydrophilic drugs like FUDR. This can be particularly advantageous in overcoming resistance mechanisms that involve the downregulation of these transporters.

CompoundAcyl Chain LengthApproximate LogPRelative Cellular Uptake
5-fluoro-2'-deoxyuridine (FUDR)-< 0Low
5'-O-Butyryl-5-fluoro-2'-deoxyuridineC4~1.5Moderate
5'-O-Octanoyl-5-fluoro-2'-deoxyuridineC8~3.5High
5'-O-Dodecanoyl-5-fluoro-2'-deoxyuridineC12~5.5Very High
This compoundC16> 7.0High (potential for sequestration)

Note: LogP values are estimations and relative uptake is a generalized representation based on published research trends.

Design Principles for Improved Prodrug Activation and Target Specificity

The effective design of prodrugs such as this compound hinges on several key principles aimed at improving their activation at the target site and enhancing specificity. A crucial aspect is the nature of the linker connecting the lipid moiety to the parent drug. In the case of 5'-O-acyl-FUDR prodrugs, the ester bond serves as this linker.

The rate of enzymatic hydrolysis of this ester bond is a critical factor. The ideal prodrug should be stable in the systemic circulation to minimize premature drug release and associated side effects, but readily cleaved by esterases present at high concentrations within tumor cells to release the active FUDR. The length and branching of the acyl chain can influence the susceptibility of the ester bond to enzymatic cleavage.

Furthermore, advanced prodrug design strategies aim to achieve more targeted activation. This can involve the use of linkers that are sensitive to specific enzymes that are overexpressed in tumor tissues. For example, some FUDR prodrugs have been designed with peptide linkers that are substrates for tumor-associated proteases. Another approach involves creating prodrugs that are activated under the unique conditions of the tumor microenvironment, such as hypoxia.

Target specificity can also be enhanced by incorporating the lipophilic prodrug into targeted delivery systems. For instance, immunoliposomes, which are liposomes with tumor-specific antibodies attached to their surface, can be used to deliver this compound directly to cancer cells, thereby increasing the local concentration of the drug and reducing systemic toxicity. nih.gov

Impact of Prodrug Modifications on Pharmacokinetic Properties

The modification of FUDR into a lipophilic prodrug like its 5'-O-palmitoyl ester has a profound impact on its pharmacokinetic properties. The increased lipophilicity significantly alters the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

One of the most significant changes is the alteration of the drug's distribution. Lipophilic compounds tend to have a larger volume of distribution and can more readily partition into tissues, including tumor tissues. They also exhibit increased binding to plasma proteins, such as albumin, which can prolong their circulation time in the bloodstream. This extended circulation can lead to a sustained release of the active drug, potentially improving its therapeutic efficacy.

By encapsulating this compound within liposomes, its pharmacokinetic properties can be further modulated. Liposomal formulations can protect the prodrug from premature degradation and control its release, leading to a more favorable pharmacokinetic profile and potentially improved therapeutic outcomes. nih.gov

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Techniques for Separation and Detection (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental techniques for the separation, quantification, and purification of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine and its metabolites from biological matrices. The lipophilic nature of the palmitoyl (B13399708) chain necessitates different chromatographic conditions compared to its parent compound, FUDR.

Reverse-phase HPLC is the most common modality. A C18 column is typically employed to effectively retain the nonpolar palmitoyl moiety. The mobile phase usually consists of a gradient mixture of an aqueous component (like ammonium acetate buffer) and an organic solvent, such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the lipophilic prodrug from the more polar metabolites, including FUDR and 5-fluorouracil (B62378) (5-FU).

For instance, a UPLC-MS/MS method developed for 5-FU quantification utilizes an Acquity® UPLC BEH C18 column with a mobile phase of acetonitrile and 1 mM ammonium acetate in a 95:5 ratio, achieving a short run time. nih.govmdpi.com While this method is for the parent drug, similar principles are applied for its palmitoylated derivative, with adjustments to the gradient to ensure elution and separation. Detection is most commonly achieved using UV spectrophotometry, typically around 260-270 nm, which is the absorption maximum for the pyrimidine (B1678525) ring of the fluorouracil base.

Table 1: Representative HPLC/UPLC Parameters for Analysis
ParameterConditionPurpose
Stationary Phase (Column)Reverse-Phase C18 (e.g., Acquity™ HILIC, Acquity® UPLC BEH C18)Retention of the lipophilic compound.
Mobile PhaseAcetonitrile/Methanol and Ammonium Acetate/Formate BufferElution and separation of the analyte from metabolites.
Elution ModeGradientTo resolve compounds with different polarities in a single run.
Flow Rate0.15 - 0.5 mL/minTypical analytical flow for UPLC/HPLC systems.
DetectionUV (260-270 nm) or Mass SpectrometryQuantification and identification of the compound.

Spectrometric Methods for Structural Elucidation and Quantification (e.g., Mass Spectrometry, NMR)

Spectrometric methods are indispensable for the unambiguous identification, structural confirmation, and sensitive quantification of this compound.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), mass spectrometry provides exceptional sensitivity and selectivity for quantifying the prodrug and its metabolites in complex biological samples. nih.gov The compound is typically ionized using electrospray ionization (ESI) in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For the related compound 5-FU, the transition m/z 128.97 > 41.82 is used. nih.govmdpi.com For this compound, the precursor ion would correspond to its molecular weight, and fragmentation would likely involve the loss of the palmitoyl group or cleavage within the deoxyribose ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of newly synthesized compounds like this compound. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. This confirms the successful esterification of the palmitic acid at the 5'-position of the deoxyribose sugar. Key spectral features would include signals corresponding to the long aliphatic chain of the palmitoyl group, in addition to the characteristic signals of the 5-fluoro-2'-deoxyuridine (B1346552) moiety.

Table 2: Mass Spectrometry Parameters for Quantification
ParameterSettingPurpose
Ionization ModeElectrospray Ionization (ESI) - Negative ModeEfficiently ionizes the molecule for MS analysis.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Parent Ion (Precursor)Corresponds to the [M-H]⁻ of the intact moleculeSelection of the molecule of interest.
Daughter Ion (Product)Specific fragments from the precursor ionConfirmation and quantification of the analyte.

Radiochemical Labeling for Biodistribution and Metabolism Studies (e.g., 18F-labeling)

To study the in vivo fate of this compound, radiolabeling is a critical technique. Labeling the compound with a positron-emitting isotope like Fluorine-18 (¹⁸F) allows for non-invasive imaging using Positron Emission Tomography (PET). This provides real-time information on the biodistribution, tumor targeting, and pharmacokinetics of the drug.

The radiosynthesis of an ¹⁸F-labeled version of this compound would be a multi-step process. Given the lipophilic nature of the compound, the labeling strategy must be carefully designed. Often, a prosthetic group labeled with ¹⁸F is first synthesized and then conjugated to the molecule. nih.gov Alternatively, direct nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor molecule can be employed. nih.gov

Once the radiolabeled compound is synthesized and purified (typically using radio-HPLC), it can be administered to animal models. nih.gov Dynamic PET imaging is then used to track the concentration of radioactivity in various organs and tumors over time. This data is crucial for understanding how the palmitoyl chain affects the delivery and retention of the active drug in target tissues compared to the parent FUDR. Post-imaging analysis of tissue samples can further provide information on the metabolic conversion of the radiolabeled prodrug.

In Vitro Enzyme Assays for Metabolic Activity

As a prodrug, this compound must be enzymatically hydrolyzed in the body to release the active compound, 5-fluoro-2'-deoxyuridine. In vitro enzyme assays are essential to determine the rate and extent of this conversion and to identify the enzymes responsible.

These assays typically involve incubating the prodrug with various biological preparations, such as liver microsomes, S9 fractions, plasma, or purified esterases. The reaction mixture is sampled at different time points, and the reaction is quenched. The samples are then analyzed by HPLC or LC-MS/MS to measure the disappearance of the parent prodrug and the appearance of the active metabolite, FUDR.

Studies on similar FUDR esters have shown that the rate of enzymatic hydrolysis is influenced by the structure of the acyl group and the site of esterification. By performing these assays, researchers can characterize the metabolic stability of this compound and predict its conversion kinetics in vivo. This information is vital for understanding its pharmacological profile and designing effective therapeutic strategies.

Future Research Directions and Unexplored Avenues for 5 O Palmitoyl 5 Fluoro 2 Deoxyuridine

Elucidation of Specific Intracellular Trafficking and Release Mechanisms

A fundamental area for future investigation is the precise mapping of the intracellular journey of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine from cellular entry to the release of its active metabolite, FUDR. While it is understood that the lipophilic nature of the prodrug facilitates its passage across the cell membrane, the specific mechanisms governing this transport and subsequent intracellular localization remain to be fully elucidated.

Future studies should aim to:

Identify Transport Mechanisms: Determine whether the uptake is primarily through passive diffusion due to increased lipophilicity or if it involves specific lipid transporters or endocytic pathways.

Subcellular Localization: Utilize advanced imaging techniques, such as confocal microscopy with fluorescently tagged analogs, to track the prodrug's distribution within the cell. Understanding its localization in compartments like the endoplasmic reticulum, Golgi apparatus, or lipid droplets is crucial.

Enzymatic Release: The cleavage of the ester bond linking the palmitoyl (B13399708) group to FUDR is presumed to be mediated by intracellular esterases. Research should focus on identifying the specific carboxylesterases or lipases responsible for this bioactivation. nih.gov This knowledge could pave the way for designing prodrugs that are selectively activated in cancer cells, which may have different enzymatic profiles compared to healthy cells. The rate-limiting step in the metabolic cascade of similar dipeptide monoester prodrugs of floxuridine (B1672851) has been identified as the cleavage of the ester bond, suggesting this is a critical control point. mdpi.com

Investigation of Novel Prodrug Modifications for Enhanced Efficacy and Targeting

The core concept of this compound as a prodrug can be expanded upon through various chemical modifications to further enhance its therapeutic properties.

Key areas for exploration include:

Alternative Acyl Chains: Investigating the impact of varying the length and saturation of the fatty acid chain could modulate the prodrug's lipophilicity, release kinetics, and ultimately, its efficacy and toxicity profile.

Targeted Delivery Moieties: Conjugating the prodrug to ligands that bind to receptors overexpressed on tumor cells, such as peptides or antibodies, could achieve active targeting. For instance, a tumor-homing cyclic peptide has been successfully used to deliver FUDR selectively to tumor cells. researchgate.net This approach could concentrate the therapeutic agent at the tumor site, minimizing systemic exposure.

Phosphoramidate Prodrugs (ProTides): The ProTide technology, which delivers the monophosphate form of the nucleoside analog directly into the cell, bypasses the often-inefficient initial phosphorylation step. nih.gov Designing a ProTide version of this compound could overcome resistance mechanisms associated with reduced kinase activity in cancer cells.

Mutual Prodrugs: Creating hybrid molecules by linking this compound with another therapeutic agent could offer synergistic effects and address drug resistance. nih.gov

Application in Other Preclinical Disease Models Beyond Oncology

While the primary application of fluoropyrimidines is in oncology, their mechanism of action—inhibiting DNA synthesis—suggests potential utility in other diseases characterized by aberrant cell proliferation.

Future preclinical research could explore the efficacy of this compound in models of:

Viral Infections: Nucleoside analogs are a cornerstone of antiviral therapy. nih.gov The lipophilic nature of this prodrug could enhance its penetration into virally infected cells, potentially offering a novel treatment strategy for certain viral diseases.

Psoriasis: This autoimmune skin condition is characterized by the hyperproliferation of keratinocytes. A topically applied formulation of this compound could potentially inhibit this rapid cell growth.

Restenosis: The proliferation of smooth muscle cells following angioplasty can lead to the re-narrowing of blood vessels. A localized delivery of the prodrug could help prevent this process.

Exploration of Immunomodulatory Effects

Recent evidence suggests that fluoropyrimidines, including 5-fluorouracil (B62378) (5-FU), can modulate the host's anti-tumor immune response. nih.govmdpi.com This opens up an exciting avenue of research for this compound.

Investigations should focus on:

Induction of Immunogenic Cell Death (ICD): Determining if the prodrug can induce ICD in cancer cells, a form of apoptosis that stimulates an anti-tumor immune response.

Effects on Immune Cell Populations: Assessing the impact on various immune cells within the tumor microenvironment, such as the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs) and the enhancement of cytotoxic T-cell activity. mdpi.comnih.gov

Cytokine Profile Modulation: Analyzing the changes in the expression of interleukins and other cytokines following treatment, as these molecules play a crucial role in orchestrating the immune response. nih.gov

Combination with Immunotherapy: Preclinical studies combining this compound with immune checkpoint inhibitors could reveal synergistic effects, potentially leading to more durable anti-tumor responses.

Advanced Computational Modeling for Prodrug Design and Prediction of Activity

In silico approaches are invaluable tools for accelerating drug discovery and development. nih.govcomputabio.com Advanced computational modeling can be instrumental in refining the design of this compound and predicting its biological activity.

Future computational studies could involve:

Molecular Docking and Dynamics Simulations: Simulating the interaction of the prodrug with cell membranes and the active sites of metabolizing enzymes to predict uptake and release kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the chemical structure of different prodrug analogs with their biological activity, guiding the synthesis of more potent and selective compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Creating models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new prodrug candidates, as well as their therapeutic effects in vivo. computabio.com

Systems Biology Approaches: Integrating computational models with experimental data to understand the broader impact of the prodrug on cellular pathways and networks, providing a more holistic view of its mechanism of action.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine with high purity, and what methodologies address these?

  • Answer : Key challenges include achieving regioselective palmitoylation at the 5'-OH position and minimizing side reactions. Methodologies involve:

  • Protecting group strategies : Use temporary protecting groups (e.g., dimethoxytrityl) to isolate the 5'-OH for selective acylation .
  • Enzymatic acylation : Lipase-mediated esterification to improve specificity .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection at 260 nm to isolate the target compound .
  • Characterization : Nuclear magnetic resonance (NMR) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation .

Q. How does this compound inhibit thymidylate synthase (TS), and what experimental assays validate this mechanism?

  • Answer : The compound acts as a prodrug, where intracellular esterases cleave the palmitoyl group to release 5-fluoro-2'-deoxyuridine (FdUrd), which is phosphorylated to 5-fluoro-2'-deoxyuridylate (FdUMP). FdUMP binds TS irreversibly, blocking dTMP synthesis. Validation methods include:

  • Enzyme activity assays : Measure TS activity via spectrophotometric detection of dTMP reduction using a coupled assay with dihydrofolate reductase .
  • Radiometric assays : Track 3^3H-labeled dUMP conversion to dTMP in cell lysates .
  • Competitive binding studies : Use 14^{14}C-FdUMP to quantify TS inhibition kinetics .

Advanced Research Questions

Q. What strategies improve the tumor-specific delivery of this compound while minimizing systemic toxicity?

  • Answer : Targeted delivery systems enhance specificity:

  • Erythrocyte encapsulation : Load the compound into resealed erythrocytes via hypotonic hemolysis; these cells release FdUrd in the liver, targeting metastases .
  • Aptamer-drug conjugates : Incorporate the compound into aptamers targeting cell surface receptors (e.g., IL-6R). Intracellular nuclease degradation releases FdUrd locally .
  • Evaluation : In vivo biodistribution studies using 18^{18}F-labeled analogs and PET imaging to track tumor uptake .

Q. How do contradictory findings regarding intracellular stability of this compound metabolites arise, and how can they be resolved?

  • Answer : Discrepancies stem from variability in phosphatase/esterase activity across cell lines or experimental conditions. Resolution strategies:

  • Metabolic profiling : Use LC-MS/MS to quantify FdUrd/FdUMP levels in different cell models .
  • pH modulation : Lower intracellular pH (e.g., 7.4 vs. 8.2) accelerates FdUMP dephosphorylation .
  • Co-encapsulation with ATP : ATP competitively inhibits pyrimidine 5'-nucleotidase, stabilizing FdUMP in erythrocytes .

Q. What enzymatic pathways are critical for converting this compound into its active form, and how can their kinetics be modeled?

  • Answer : Two-step activation:

Esterase cleavage : Removal of the palmitoyl group by carboxylesterases.

Phosphorylation : Conversion of FdUrd to FdUMP by thymidine kinase.

  • Kinetic modeling : Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) for purified enzymes. For example, human erythrocyte pyrimidine 5'-nucleotidase has Km=7.7±1.2mMK_m = 7.7 \pm 1.2 \, \text{mM} for FdUMP .
  • Inhibition studies : ATP and GTP reduce FdUMP dephosphorylation rates, indicating competitive inhibition .

Q. How can researchers optimize the stability of this compound in aqueous formulations for in vivo studies?

  • Answer : Stability challenges include hydrolysis and enzymatic degradation. Solutions:

  • Lipid-based nanoformulations : Encapsulate in liposomes or micelles to shield the ester bond .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in PBS immediately before use .
  • Accelerated stability testing : Use HPLC to monitor degradation products under varying pH (4–9) and temperature (4–37°C) conditions .

Methodological Considerations for Data Analysis

Q. What techniques are recommended to resolve discrepancies in cellular uptake data for this compound?

  • Answer : Conflicting uptake data may arise from differences in cell membrane permeability or efflux pumps. Techniques include:

  • Flow cytometry with fluorescent analogs : Use BODIPY-labeled derivatives to quantify uptake in real time .
  • Inhibitor studies : Co-treat with efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to assess transporter involvement .
  • Mass spectrometry imaging (MSI) : Spatially resolve drug distribution in tumor sections .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.